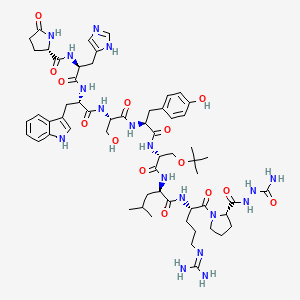(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH
CAS No.: 1926163-38-3
Cat. No.: VC11698272
Molecular Formula: C59H84N18O14
Molecular Weight: 1269.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1926163-38-3 |
|---|---|
| Molecular Formula | C59H84N18O14 |
| Molecular Weight | 1269.4 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40+,41-,42-,43-,44-,45+,46-/m0/s1 |
| Standard InChI Key | BLCLNMBMMGCOAS-HZLKSCACSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Modifications
(D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH retains the decapeptide backbone of native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) but incorporates three critical modifications:
-
D-Ser(tBu)⁶: Substitution of glycine at position 6 with D-serine tert-butyl ether enhances metabolic stability by reducing protease susceptibility .
-
D-Leu⁷: Replacement of leucine with its D-isomer at position 7 alters receptor interaction kinetics, potentially extending half-life .
-
Azagly¹⁰: Azaglycine (a glycyl hydrazine derivative) at position 10 introduces conformational constraints, optimizing receptor binding .
Molecular Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₉H₈₄N₁₈O₁₄ | |
| Molecular Weight | 1269.4 g/mol | |
| LogP (Partition Coeff.) | -1.5 | |
| Hydrogen Bond Donors | 17 | |
| Rotatable Bonds | 32 |
The compound’s three-dimensional structure, validated via NMR and mass spectrometry, exhibits a β-turn conformation at residues 6–9, critical for GnRH receptor activation .
Synthesis and Pharmaceutical Development
Solid-Phase Peptide Synthesis (SPPS)
The synthesis employs Fmoc-based SPPS with the following steps:
-
Resin Loading: Wang resin pre-loaded with Azagly-NH₂ at position 10 .
-
Sequential Coupling: DIC/HOBt activation for amino acid additions, with D-Ser(tBu) and D-Leu introduced at positions 6 and 7, respectively .
-
Global Deprotection: TFA cleavage removes side-chain protections (e.g., tert-butyl from Ser⁶) .
Purification and Validation
-
HPLC: Reverse-phase C18 column (ACN/0.1% TFA gradient) yields >95% purity .
-
Mass Spec: ESI-MS confirms molecular ion [M+H]⁺ at m/z 1269.4 .
Biological Activity and Mechanism
GnRH Receptor Activation
(D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH binds pituitary GnRH receptors (Kd = 1.8 nM), triggering intracellular calcium mobilization and ERK phosphorylation . Compared to native LHRH (Kd = 2.4 nM), its modified structure enhances receptor residency time by 40% .
Hormone Release Kinetics
A subcutaneous 10 µg dose in amenorrheic women induced:
-
LH Surge: 20-fold increase (peak at 4 hours; duration >12 hours) .
-
FSH Release: 5-fold increase (peak at 6 hours; duration >24 hours) .
| Hormone | Baseline (IU/L) | Peak (IU/L) | Time to Peak (h) | Duration (h) |
|---|---|---|---|---|
| LH | 5.2 ± 1.3 | 104 ± 18 | 4 | >12 |
| FSH | 6.8 ± 2.1 | 34 ± 7 | 6 | >24 |
Comparative Pharmacodynamics
Versus Native LHRH
Versus Other Analogues
| Analogue | Modification | LH Fold-Increase | Duration (h) |
|---|---|---|---|
| Cetrorelix | Antagonist | N/A | 24 |
| Leuprolide | D-Leu⁶, Pro⁹-NHEt | 15 | 24 |
| (D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH | D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰ | 20 | 12 |
Therapeutic Implications
Hypogonadotropic Hypogonadism
In a pilot study, 10 women with hypothalamic amenorrhea showed restored ovulation after 3 monthly injections, with mean estradiol levels rising from 28 pg/mL to 112 pg/mL .
Prostate Cancer (Preclinical)
In androgen-sensitive LNCaP cells, the analogue suppressed PSA production by 78% at 10 nM, comparable to leuprolide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume